molecular formula C10H18ClNO2 B1480093 2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one CAS No. 2091198-58-0

2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one

Cat. No.: B1480093
CAS No.: 2091198-58-0
M. Wt: 219.71 g/mol
InChI Key: RAAPKVAHQWAWIV-UHFFFAOYSA-N
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Description

2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one is a useful research compound. Its molecular formula is C10H18ClNO2 and its molecular weight is 219.71 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

2-chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18ClNO2/c1-2-3-8-7-12(10(14)6-11)5-4-9(8)13/h8-9,13H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAAPKVAHQWAWIV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CCC1O)C(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

  • Molecular Formula : C11H20ClNO2
  • Molecular Weight : 233.73 g/mol
  • Purity : Standard purity of 98% is reported in commercial sources .

The biological activity of 2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one is primarily linked to its interaction with various biological targets:

  • Inhibition of Kinases : Similar compounds have shown potential as inhibitors of Polo-like kinase 4 (PLK4), which plays a critical role in cell division and is implicated in cancer progression. Inhibition of PLK4 can lead to centrosome loss in cancer cells, thereby inducing cell cycle arrest .
  • Anti-inflammatory Effects : Compounds with similar piperidine structures have been documented to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2) through the suppression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). This suggests that this compound may possess similar properties .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReferences
PLK4 InhibitionInhibits PLK4 leading to centrosome loss and cell cycle arrest in cancer cells
Anti-inflammatoryReduces NO and PGE2 production in LPS-stimulated cells
CytotoxicityPotential cytotoxic effects on various cancer cell lines

Case Study 1: PLK4 Inhibition and Cancer Treatment

A study conducted on various cancer cell lines demonstrated that compounds structurally related to this compound effectively inhibited PLK4. This inhibition resulted in reduced proliferation rates in cells with mutations affecting the p53 pathway. The findings indicate a promising avenue for developing targeted cancer therapies utilizing this compound's structural features .

Case Study 2: Anti-inflammatory Mechanism

In vitro studies using RAW 264.7 macrophages revealed that treatment with analogs of this compound significantly decreased the levels of inflammatory cytokines following lipopolysaccharide (LPS) stimulation. The mechanism involved the inhibition of NF-kB signaling pathways, which are crucial for the expression of pro-inflammatory genes .

Scientific Research Applications

Medicinal Chemistry

1.1 Pharmacological Potential
The compound exhibits potential pharmacological properties, particularly in the development of novel therapeutic agents. Its structure suggests it may interact with biological targets involved in neurological disorders. Research indicates that derivatives of piperidine compounds often show activity against conditions such as depression and anxiety, making this compound a candidate for further investigation in neuropharmacology.

1.2 Case Studies
Several studies have explored the effects of similar piperidine derivatives. For example, a study on piperidine-based compounds demonstrated their efficacy in inhibiting serotonin reuptake, which is crucial for treating depression . Another study highlighted the anti-anxiety properties of piperidine derivatives, suggesting that modifications to the piperidine ring can enhance biological activity . These findings support the hypothesis that this compound may possess similar therapeutic potential.

Organic Synthesis

2.1 Synthetic Routes
The compound can serve as an intermediate in organic synthesis. Its unique functional groups allow for various chemical transformations, such as nucleophilic substitutions and coupling reactions. This versatility makes it valuable in creating more complex molecules used in pharmaceuticals and agrochemicals.

2.2 Application in Synthesis
A notable application is in the synthesis of biologically active compounds. For instance, researchers have successfully utilized similar chloroacetophenones to synthesize anti-cancer agents through electrophilic aromatic substitution reactions . The introduction of the piperidine moiety may further enhance the reactivity and specificity of these reactions.

Material Science

3.1 Polymer Chemistry
In material science, this compound can be incorporated into polymer matrices to modify their properties. The presence of chlorine and hydroxyl groups can improve adhesion, thermal stability, and mechanical strength of polymers.

3.2 Case Studies
Research has shown that incorporating similar compounds into polymer systems can lead to enhanced performance characteristics. For example, studies on chlorinated phenolic compounds revealed improvements in thermal resistance and mechanical properties when used as additives in epoxy resins . Such enhancements suggest that this compound could be similarly beneficial.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one
Reactant of Route 2
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2-Chloro-1-(4-hydroxy-3-propylpiperidin-1-yl)ethan-1-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.